molecular formula C23H27N5O4 B2691002 7-(4-ethoxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1212322-50-3

7-(4-ethoxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Numéro de catalogue: B2691002
Numéro CAS: 1212322-50-3
Poids moléculaire: 437.5
Clé InChI: GBELCMRJYJHUSH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 7-(4-ethoxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolo-pyrimidine derivative characterized by a bicyclic core structure fused with a triazole ring. Key structural features include:

  • 4-Ethoxy-3-methoxyphenyl group at position 7, contributing steric bulk and electronic modulation via alkoxy substituents.
  • 5-Methyl group on the tetrahydro-pyrimidine ring, enhancing conformational stability.

Propriétés

IUPAC Name

7-(4-ethoxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O4/c1-5-32-18-11-10-15(12-19(18)31-4)21-20(14(2)26-23-24-13-25-28(21)23)22(29)27-16-8-6-7-9-17(16)30-3/h6-14,20-21H,5H2,1-4H3,(H,27,29)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBELCMRJYJHUSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(C(NC3=NC=NN23)C)C(=O)NC4=CC=CC=C4OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Activité Biologique

The compound 7-(4-ethoxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS Number: 1212322-50-3) is a novel derivative of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold. This class of compounds has garnered attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer research. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H27N5O4C_{23}H_{27}N_{5}O_{4} with a molecular weight of 437.5 g/mol. The structural features include multiple methoxy and ethoxy groups that enhance its biological interactions.

PropertyValue
Molecular FormulaC23H27N5O4
Molecular Weight437.5 g/mol
CAS Number1212322-50-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of functional groups such as ethoxy and methoxy enhances its binding affinity to proteins involved in cancer pathways. The proposed mechanisms include:

  • Inhibition of Anti-apoptotic Proteins : The compound has shown potential in modulating the expression levels of pro-apoptotic and anti-apoptotic genes such as Bax and Bcl2, leading to increased apoptosis in cancer cells .
  • Cell Cycle Arrest : Studies indicate that treatment with this compound can induce cell cycle arrest at the G2/M phase in specific cancer cell lines, thereby inhibiting proliferation .

Biological Activity

Recent studies have highlighted the compound's significant anticancer properties:

  • Anticancer Activity : The compound has been evaluated against various cancer cell lines including breast cancer (Luc-4T1) and colorectal cancer (HCT116). It exhibited a concentration-dependent increase in cytotoxicity with IC50 values indicating moderate to strong activity against these cell lines .
  • Apoptotic Induction : The compound significantly increased caspase-3 activity in treated cells compared to controls, suggesting that it effectively triggers apoptotic pathways .
  • Selectivity : The selectivity towards cancer cells over normal cells has been noted, with lower cytotoxic effects on non-cancerous cell lines compared to tumor cells .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Study on Breast Cancer Cells : In a study involving Luc-4T1 breast cancer cells, treatment with the compound resulted in significant upregulation of Bax (p < 0.001) and downregulation of Bcl2 (p < 0.001), indicating a shift towards pro-apoptotic signaling pathways .
  • Caspase Activity Assay : A caspase activity assay demonstrated that the compound induced a substantial increase in caspase 3 production in HCT116 cells, suggesting its role as an effective inducer of apoptosis .

Comparaison Avec Des Composés Similaires

Key Observations:

Substituent-Driven Solubility: Electron-withdrawing groups (e.g., 4-NO₂ in 5j) reduce solubility compared to alkoxy-substituted analogues (e.g., 4-ethoxy-3-methoxy in the target compound) . Thioether side chains (e.g., in 2h) enhance lipophilicity, as evidenced by higher molecular weights .

Synthetic Yields :

  • Carboxamide derivatives with electron-rich aryl groups (e.g., 3,4,5-trimethoxyphenyl in 5j) exhibit moderate yields (43–56%) due to steric hindrance during cyclization .
  • Thioether-linked compounds (e.g., 2h) are synthesized via one-pot protocols with POCl₃-mediated coupling, though yields are unspecified .

Thermal Stability :

  • Melting points correlate with molecular symmetry; nitro-substituted 5j (319.9–320.8°C) shows higher thermal stability than methoxy analogues .

Spectroscopic Characterization

  • ¹H NMR : Methoxy protons resonate at δ 3.70–3.85, while aromatic protons in substituted phenyl groups appear at δ 6.80–7.40 .
  • HRMS : Accurate mass data (e.g., 453.1677 for 5j) confirms molecular integrity .

Q & A

Q. What are the common synthetic routes for preparing this compound, and what experimental parameters are critical for success?

The synthesis typically involves cyclization of precursors under reflux conditions with catalysts or additives. For example, sodium acetate in acetic acid/acetic anhydride mixtures promotes efficient ring closure for triazolo-pyrimidine cores . Key parameters include reaction temperature (70–100°C), stoichiometric ratios of amines (1.1–4.5 equivalents), and purification via column chromatography (ethyl acetate/light petroleum mixtures) . Monitoring via TLC and optimizing recrystallization solvents (e.g., ethyl acetate-ethanol) are essential for yield improvement .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

  • X-ray crystallography : Resolves stereochemistry and confirms fused-ring puckering (e.g., flattened boat conformation in triazolo-pyrimidine cores) .
  • NMR : Assigns proton environments (e.g., methoxy groups at δ 3.7–3.9 ppm, aromatic protons at δ 6.6–8.3 ppm) and detects diastereotopic protons .
  • IR : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and hydrogen bonding patterns .

Q. What are the typical challenges in achieving high purity during synthesis, and how can they be addressed?

Common impurities include unreacted precursors, regioisomers, or byproducts from side reactions (e.g., over-alkylation). Purification strategies:

  • Gradient elution column chromatography to separate polar/non-polar impurities .
  • Recrystallization from ethyl acetate/ethanol (3:2) to isolate high-purity crystals (>95%) .
  • Use of additives (e.g., chloroacetic acid) to suppress competing pathways .

Advanced Research Questions

Q. How can reaction yields be optimized for triazolo-pyrimidine derivatives under varying catalytic conditions?

Systematic optimization involves:

  • Design of Experiments (DoE) : Varying catalysts (e.g., NaOAc vs. KOAc), solvent polarity, and temperature to identify optimal conditions .
  • Catalyst screening : Metal-free conditions reduce side reactions, while acidic additives improve cyclization efficiency .
  • In-line analytics : HPLC or GC-MS monitors reaction progress and identifies bottlenecks (e.g., intermediate stability) .

Q. How can researchers resolve discrepancies in biological activity data across studies on similar derivatives?

Contradictions often arise from assay variability (e.g., cell lines, incubation times) or compound purity. Methodological solutions:

  • Standardized bioassays : Use validated cell lines (e.g., HepG2 for cytotoxicity) and control for batch-to-batch compound purity (>95% by HPLC) .
  • Meta-analysis : Pool data from multiple studies to identify trends in structure-activity relationships (SAR) .
  • Counter-screening : Test compounds against off-target receptors to rule out nonspecific effects .

Q. What computational methods predict the binding affinity of this compound with biological targets?

  • Molecular docking : Screens against target proteins (e.g., kinases) using software like AutoDock Vina to prioritize high-affinity candidates .
  • Molecular Dynamics (MD) : Simulates ligand-receptor interactions over time (≥100 ns) to assess stability and binding modes .
  • QSAR models : Correlates substituent effects (e.g., methoxy vs. ethoxy groups) with activity using topological descriptors .

Q. What strategies elucidate the crystal structure of complex heterocycles like this compound?

  • Single-crystal growth : Slow evaporation of ethyl acetate/ethanol solutions produces diffraction-quality crystals .
  • High-resolution X-ray diffraction : Resolves disorder (e.g., methoxy group orientations) and refines anisotropic displacement parameters .
  • Hydrogen bonding analysis : Identifies intermolecular interactions (e.g., C–H···O bonds) that stabilize crystal packing .

Q. How can metabolic stability be assessed in vitro for this compound?

  • Liver microsome assays : Incubate with NADPH-supplemented microsomes (human/rat) and quantify parent compound depletion via LC-MS .
  • CYP inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
  • Metabolite ID : Use high-resolution MS/MS to identify oxidation or demethylation products .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.